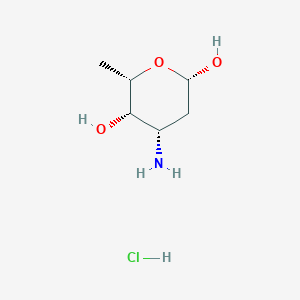

L-Daunosamine, Hydrochloride

説明

Synthesis Analysis

L-Daunosamine Hydrochloride and its derivatives have been synthesized through various methods:

- Parker and Chang (2005) described a high-yield synthesis of carbamate-protected glycals of L-Daunosamine using a chemoselective insertion of a rhodium nitrene in an allylic C-H bond (Parker & Chang, 2005).

- Ding et al. (2011) developed an efficient synthesis of L-Daunosamine glycosides through a BF(3)·OEt(2) promoted tandem hydroamination/glycosylation method (Ding et al., 2011).

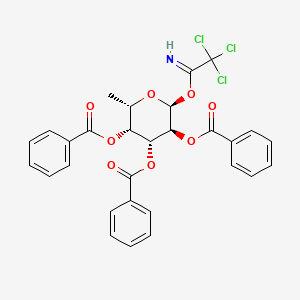

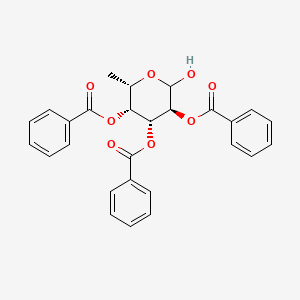

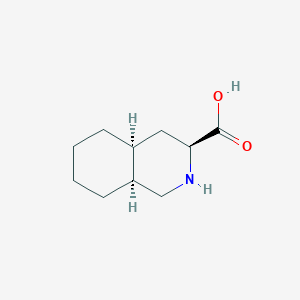

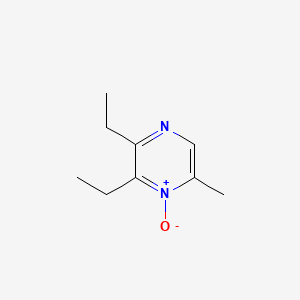

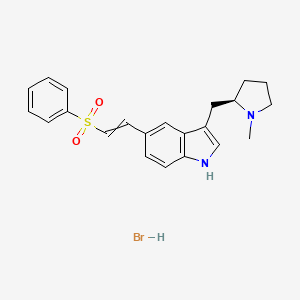

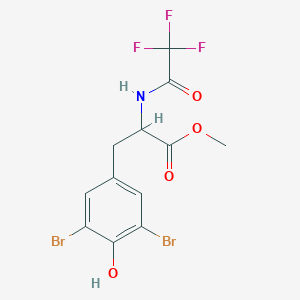

Molecular Structure Analysis

The molecular structure of L-Daunosamine Hydrochloride is characterized by its unique arrangement of amino and hydroxy groups, crucial for its chemical properties and reactivity.

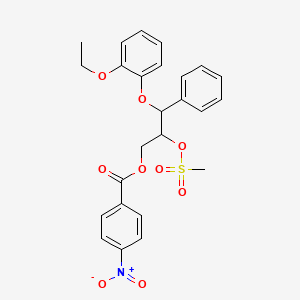

Chemical Reactions and Properties

- Syntheses involving photoinduced acylnitrene aziridination have been reported for L-Daunosamine, leading to the formation of 3-amino-3-N,4-O-carbonyl-2,3,6-trideoxy precursors to the aminosugar methyl glycosides (Mendlik et al., 2006).

- Jurczak et al. (1992) achieved the synthesis of L-Daunosamine from L-aspartic acid, utilizing vinylmagnesium chloride for high stereoselectivity (Jurczak et al., 1992).

科学的研究の応用

Application in Medicinal Chemistry

- Summary of the application : L-Daunosamine, Hydrochloride is used in the synthesis of novel derivatives of daunorubicin . Daunorubicin is an anthracycline antibiotic that is used as a first-line drug in the therapy of oncological diseases, particularly leukemias and solid tumors .

- Methods of application or experimental procedures : The modification of daunorubicin on its NH2 moiety is a well-established synthetic approach to obtain novel derivatives of this compound . This involves alkylation under phase-transfer catalysis and an amine addition across an activated multiple bond .

- Results or outcomes obtained : A series of daunorubicin derivatives retaining the amine functionality have been obtained, which could also be used as potential precursors for further transformations .

Application in Synthetic Biology

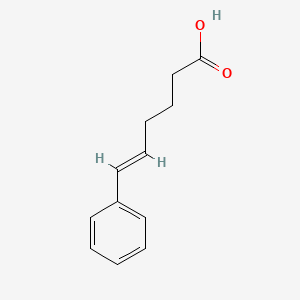

- Summary of the application : L-Daunosamine, Hydrochloride is used in the synthesis of derivatives of L-daunosamine and its C-3 epimer .

- Methods of application or experimental procedures : The key step in the synthesis involves the asymmetric conjugate addition of a homochiral lithium amide to tert-butyl (E,E)-hexa-2,4-dienoate, followed by osmium tetroxide-catalysed dihydroxylation of the resulting adducts .

- Results or outcomes obtained : This provides a concise route to methyl L-daunosaminide hydrochloride and methyl 3-epi-D-daunosaminide hydrochloride .

Safety And Hazards

将来の方向性

The modification of daunorubicin on its NH2 moiety, which includes the daunosamine part, is a well-established synthetic approach to obtain novel derivatives of this compound5. These modifications are considered to be the most sensitive part of a molecule in terms of biological response to chemical transformations5. Therefore, future research may focus on developing new synthetic sequences with stereochemical diversity6.

特性

IUPAC Name |

(2S,4S,5S,6S)-4-amino-6-methyloxane-2,5-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3.ClH/c1-3-6(9)4(7)2-5(8)10-3;/h3-6,8-9H,2,7H2,1H3;1H/t3-,4-,5-,6+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLNTUORJIVKDRG-VKYWDCQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)O)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@H](O1)O)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Daunosamine, Hydrochloride | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Hellebrigeninmonoacetat [German]](/img/structure/B1140248.png)

![Dimethyl 2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate](/img/structure/B1140256.png)